molecular formula C20H33N5O3 B2864205 N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide CAS No. 1043054-79-0

N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide

Cat. No. B2864205
M. Wt: 391.516
InChI Key: GCYVJLACRQDNOG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Chemistry and Reaction Mechanisms

One study focuses on the selectivity and stereochemistry of reactions involving morpholine and piperidine enamines, highlighting the synthesis of complex cyclohexanone derivatives. This research underscores the importance of understanding reaction mechanisms and stereochemical outcomes in synthetic organic chemistry (Colonna et al., 1970).

Advanced Building Blocks for Drug Discovery

Another area of application is the development of advanced building blocks for drug discovery. Research demonstrated the synthesis and structural analysis of stretched analogues of piperidine, piperazine, and morpholine. These compounds, designed on a gram scale, showcase the potential for lead optimization in medicinal chemistry (Feskov et al., 2019).

Ionic Liquid Crystals Design

Research has also explored the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations. This study offers insights into mesomorphic behavior, revealing the potential of these cations in the development of materials with unique physical properties (Lava et al., 2009).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-17(19(27)22-20(16-21)5-3-2-4-6-20)24-7-9-25(10-8-24)18(26)15-23-11-13-28-14-12-23/h17H,2-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYVJLACRQDNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide

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